molecular formula CH2LiNO2 B3050945 Lithium carbamate CAS No. 29925-87-9

Lithium carbamate

Cat. No.: B3050945
CAS No.: 29925-87-9
M. Wt: 67 g/mol
InChI Key: SKVWXDRVFXUPJX-UHFFFAOYSA-M
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Description

However, lithium carbamate groups (–N(COOLi)–) are recognized as reactive intermediates or structural motifs in polymerization processes and organic synthesis . For instance, in anionic ring-opening polymerizations, the N-terminal this compound group serves as a reactive center, enabling controlled chain propagation . Its transient nature in synthetic pathways contrasts with well-characterized lithium salts like lithium carbonate (Li₂CO₃) or lithium bicarbonate (LiHCO₃), which have established pharmacological and industrial roles .

Properties

IUPAC Name

lithium;carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO2.Li/c2-1(3)4;/h2H2,(H,3,4);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVWXDRVFXUPJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(=O)(N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635746
Record name Lithium carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29925-87-9
Record name Lithium carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium carbamate can be synthesized through several methods. One common method involves the reaction of lithium hydroxide (LiOH) with carbamic acid (NH₂CO₂H). The reaction typically occurs in an aqueous solution and can be represented by the following equation: [ \text{LiOH} + \text{NH}_2\text{CO}_2\text{H} \rightarrow \text{LiNH}_2\text{CO}_2 + \text{H}_2\text{O} ]

Another method involves the direct reaction of lithium carbonate (Li₂CO₃) with ammonia (NH₃) and carbon dioxide (CO₂) under controlled conditions. This method is often used in industrial settings due to its efficiency and scalability.

Industrial Production Methods

In industrial production, this compound is typically produced through the reaction of lithium carbonate with ammonia and carbon dioxide. The process involves the following steps:

    Dissolution: Lithium carbonate is dissolved in water to form a lithium hydroxide solution.

    Reaction: Ammonia and carbon dioxide are bubbled through the solution, leading to the formation of this compound.

    Crystallization: The resulting solution is then cooled to precipitate this compound crystals, which are filtered and dried for further use.

Chemical Reactions Analysis

Types of Reactions

Lithium carbamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lithium carbonate and nitrogen gas.

    Reduction: It can be reduced to form lithium amide and carbon dioxide.

    Substitution: this compound can participate in substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Lithium carbonate (Li₂CO₃) and nitrogen gas (N₂).

    Reduction: Lithium amide (LiNH₂) and carbon dioxide (CO₂).

    Substitution: Depending on the substituent, various lithium derivatives can be formed.

Scientific Research Applications

Lithium carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.

    Biology: this compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of lithium carbamate involves its interaction with molecular targets and pathways in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. Additionally, this compound can modulate signaling pathways by affecting the levels of key signaling molecules, such as cyclic adenosine monophosphate (cAMP) and inositol phosphates.

Comparison with Similar Compounds

Table 1: Key Properties of Lithium Carbonate vs. This compound Groups

Property Lithium Carbonate (Li₂CO₃) This compound Group (–N(COOLi)–)
FTIR Signature 1088.64 cm⁻¹ (CO₃²⁻ stretch) Not reported (theoretical C=O/N–Li)
Solubility 12.7 g/L (water) Soluble in THF, ethers
Primary Use Pharmaceutical agent Polymerization initiator

Lithium Bicarbonate (LiHCO₃)

Compared to this compound:

  • Structure : LiHCO₃ contains a bicarbonate anion (HCO₃⁻), whereas this compound would feature a carbamate anion (NHCOO⁻) .
  • Stability : LiHCO₃ decomposes readily to Li₂CO₃, CO₂, and H₂O, unlike this compound groups, which stabilize intermediates in synthetic pathways .

Thiocarbamates and Organic Carbamates

Thiocarbamates (C=S replacing C=O) and alkyl/aryl carbamates exhibit divergent biological and chemical behaviors:

  • Biological Activity: Thiocarbamates show enhanced binding to LuxR proteins via additional hydrogen bonds with Tyr70, unlike carbamates . In pesticidal contexts, carbamates (e.g., aldicarb) exhibit toxicity comparable to organophosphates, challenging assumptions of lower risk .
  • Synthesis : Carbamates are synthesized via phosgene or chloroformate reactions, whereas this compound groups form via CO₂ insertion into lithiated amines .

Lithium Coordination Complexes

Lithium ions coordinate with carbamate-modified ligands (e.g., disiloxanes) to stabilize solvation structures. For example, [Li(S)₁]⁺ complexes (S = carbamate-disiloxane) exhibit stabilization energies of −245 kJ/mol, highlighting stronger Li⁺–carbamate interactions compared to non-carbamate ligands .

Lithium Diisopropylamide (LDA) with Carbamates

LDA mediates ortholithiation of aryl carbamates via mixed dimer intermediates, enabling autocatalytic pathways absent in non-carbamate systems. For example, LDA-aryllithium dimers accelerate metalation rates by 10-fold compared to monomeric pathways .

Q & A

Q. What are the established synthetic routes for lithium carbamate, and how can purity be validated experimentally?

this compound is typically synthesized via reactions between lithium bases (e.g., lithium hydroxide) and carbamic acid derivatives or through CO₂ insertion into lithium amides. For example, polymeric this compound can be formed by reacting pyrrole with nBuLi followed by CO₂ bubbling, yielding crystallographically characterized structures . To validate purity, employ:

  • Nuclear Magnetic Resonance (NMR) : Monitor chemical shifts of carbamate protons (δ ~5–6 ppm) and lithium coordination environments.
  • X-ray Crystallography : Confirm structural motifs, such as Li–O bonding distances (typically 1.9–2.1 Å) and coordination numbers (e.g., tetrahedral vs. trigonal planar geometries) .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N content).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s solvation structures?

Infrared (IR) and Raman spectroscopy are critical for identifying carbonyl (C=O) stretching modes (~1650–1750 cm⁻¹), which shift upon lithium coordination. Computational studies using Natural Bond Orbital (NBO) and electrostatic potential (ESP) analyses can further elucidate charge distribution and ligand-cation interactions (e.g., Li⁺ binding to carbonyl oxygen) . Pair experimental data with density functional theory (DFT) simulations to resolve ambiguities in solvation geometries (e.g., [Li(S)ₙ]⁺ complexes, where n = 1–4) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to mitigate reactivity with moisture or CO₂.
  • Toxicity Assessment : Reference safety data sheets (SDS) for lithium compounds and carbamates, noting potential carcinogenicity (e.g., methyl carbamate analogs) .

Advanced Research Questions

Q. How can computational models resolve contradictions in experimental data on lithium-carbamate binding affinities?

Discrepancies often arise from solvent effects, counterion interactions, or incomplete structural data. To address this:

  • Multi-method Validation : Compare IR/Raman spectra (experimental) with DFT-optimized geometries (computational) to validate Li⁺–carbamate bond lengths and angles .
  • Titration Experiments : Use NMR titrations (e.g., with halides) to quantify association constants (K), noting Li⁺-enhanced anion binding (e.g., K for LiBr vs. TBA Br) .
  • Electrostatic Potential Maps : Generate ESP-derived charge distributions to identify electron-rich sites (e.g., carbamate oxygen) for ligand design .

Q. What experimental designs optimize the study of this compound’s role in supramolecular chemistry?

  • Ditopic Receptor Systems : Design tripodal receptors with phosphine oxide and carbamate moieties. Use titration calorimetry (ITC) and NMR to measure Li⁺-anion cooperativity (e.g., enhanced halide binding in the presence of Li⁺) .
  • Solvent Screening : Test solvents with varying dielectric constants (e.g., THF vs. hexane) to modulate Li⁺ coordination strength and selectivity.
  • Kinetic Studies : Monitor reaction rates of CO₂ insertion into lithium amides under controlled temperatures (e.g., 0°C to room temperature) to optimize synthetic yields .

Q. How can researchers address inconsistencies in toxicity data across carbamate analogs?

  • Ames Test Comparisons : Evaluate mutagenicity differences between methyl carbamate (Ames-negative) and ethyl carbamate (Ames-positive) to isolate structural determinants of toxicity .
  • Species-Specific Studies : Conduct carcinogenicity assays in multiple models (e.g., rats vs. mice) to assess translational relevance .
  • Mitigation Strategies : Reference ethyl carbamate reduction methods in alcoholic beverages (e.g., optimized fermentation protocols) to inform safer this compound handling .

Q. What frameworks guide the formulation of hypothesis-driven research questions on this compound?

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel coordination chemistry), Novel (unexplored solvent systems), Ethical (safe disposal protocols), and Relevant (energy storage applications) .
  • PICO Framework : Define Population (e.g., lithium electrolytes), Intervention (carbamate additives), Comparison (traditional carbonate solvents), and Outcome (enhanced ionic conductivity) .

Methodological Resources

  • Data Collection : Use repositories like Cambridge Structural Database (CSD) for crystallographic data on lithium-carbamate complexes .
  • Analytical Tools : Implement Gaussian or ORCA for DFT simulations, and Mercury for crystal structure visualization .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and SDS-recommended exposure limits .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium carbamate
Reactant of Route 2
Lithium carbamate

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